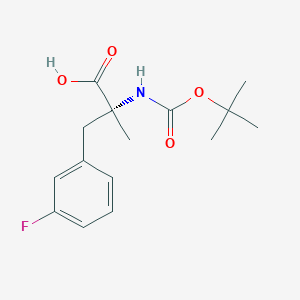
4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester, also known as EPBP, is a synthetic molecule used for various purposes in scientific research. EPBP is a boronic acid pinacol ester, which is an organic compound with a unique structure. It has a wide range of applications, including in medicinal chemistry, biochemistry, and drug discovery. EPBP can be used as a catalyst in organic synthesis and as a reagent in the synthesis of various compounds. It is also used as a ligand in metal complexes.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester is not fully understood. However, it is believed that the boronic acid group of this compound binds to the active site of an enzyme and acts as a catalyst, facilitating the reaction between the enzyme and its substrate. This binding of the boronic acid to the enzyme is thought to be the key to this compound’s ability to act as a catalyst in organic synthesis and drug discovery.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have some beneficial effects in laboratory studies. This compound has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. Inhibition of this enzyme can have beneficial effects on memory and learning. In addition, this compound has been shown to have anti-inflammatory and anti-microbial effects in laboratory studies.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester in laboratory experiments is its ability to act as a catalyst in organic synthesis and drug discovery. This makes it a valuable tool for medicinal chemists and biochemists. In addition, this compound is relatively easy to synthesize and is relatively inexpensive compared to other boronic acid pinacol esters.
However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable in solution, so it must be stored and handled carefully. In addition, the mechanism of action of this compound is not fully understood, so it is difficult to predict the effects of its use in laboratory experiments.
Future Directions
There are several potential future directions for the use of 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester in scientific research. For example, further research could be done to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. In addition, further research could be done to develop new synthetic methods for the production of this compound and to explore its potential uses in drug discovery and medicinal chemistry. Finally, this compound could be studied further to determine its potential applications in other areas, such as nanotechnology and materials science.
Synthesis Methods
The synthesis of 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester involves several steps. The first step is the formation of the pyrazole ring. This is done by reacting 1-ethyl-3-methylpyrazol-5-one with a base such as sodium hydroxide or potassium hydroxide. The resulting product is then reacted with pyridine and boronic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid or trifluoroacetic acid. This reaction forms the this compound molecule.
Scientific Research Applications
4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research. It has been used in medicinal chemistry as a ligand in metal complexes, as a catalyst in organic synthesis, and as a reagent in the synthesis of various compounds. It has also been used in biochemistry as a tool for studying enzyme-substrate interactions. In addition, this compound has been used in drug discovery for the identification of novel drug candidates.
properties
IUPAC Name |
4-ethyl-2-pyrazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BN3O2/c1-6-12-10-14(20-9-7-8-19-20)18-11-13(12)17-21-15(2,3)16(4,5)22-17/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRBXUFFINASHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2CC)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

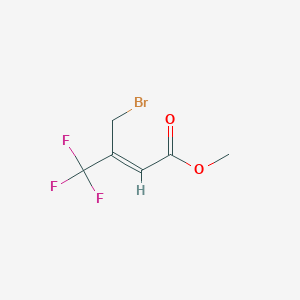
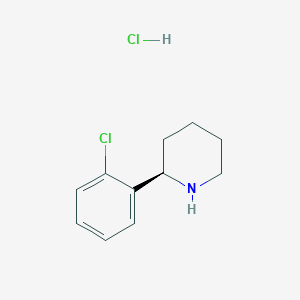


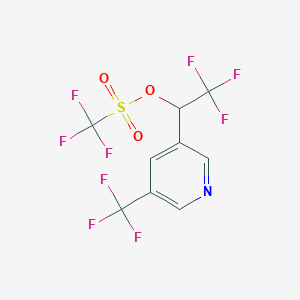
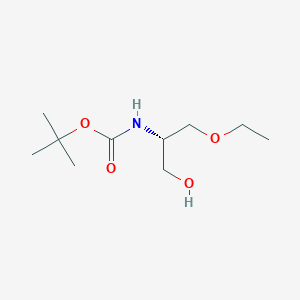
![[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine](/img/structure/B6309980.png)
